molecular formula C15H12Cl2O2 B12956218 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde

2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde

Cat. No.: B12956218
M. Wt: 295.2 g/mol
InChI Key: JZJVYNPZGPDMFK-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a 3,4-dichlorobenzyl ether group and a methyl substituent at the 5-position of the aromatic ring. Its structure combines electron-withdrawing chlorine atoms and a methyl group, which may influence reactivity in condensation reactions and biological activity in downstream products.

Properties

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]-5-methylbenzaldehyde

InChI

InChI=1S/C15H12Cl2O2/c1-10-2-5-15(12(6-10)8-18)19-9-11-3-4-13(16)14(17)7-11/h2-8H,9H2,1H3

InChI Key

JZJVYNPZGPDMFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-methylsalicylaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzoic acid.

    Reduction: 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is not well-documented. based on its structure, it may interact with biological molecules through various pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other substituted benzaldehydes used in analogous synthetic pathways. Below is a detailed analysis:

Structural and Electronic Effects

  • 3,4-Dichloro Substitution : The electron-withdrawing chlorine atoms at the 3- and 4-positions enhance the electrophilicity of the aldehyde group, favoring nucleophilic addition reactions (e.g., hydrazide condensations). This contrasts with benzaldehydes bearing electron-donating groups (e.g., methoxy or methyl), which reduce aldehyde reactivity .

Data Table: Comparison of Substituted Benzaldehydes

Compound Name Substituents Molecular Weight (g/mol) Reactivity (Relative) Potential Bioactivity
2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde 3,4-Cl₂, 5-CH₃ 323.17 High (electron-withdrawing) Antimicrobial (inferred)
4-Nitrobenzaldehyde 4-NO₂ 151.12 Very High Anticancer
4-Methoxybenzaldehyde 4-OCH₃ 136.15 Moderate Antioxidant
Benzaldehyde (unsubstituted) None 106.12 Low Limited activity

Research Findings and Limitations

  • Key Observations : The dichloro and methyl groups in 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde balance reactivity and steric effects, making it a versatile intermediate. However, its precise biological role requires further study.
  • Contradictions/Gaps : The provided evidence focuses on synthetic steps rather than direct characterization of this compound . Comparative data on solubility, melting points, or spectroscopic properties are absent.

Biological Activity

2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is a synthetic compound that has garnered attention in recent research for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a benzaldehyde moiety substituted with a dichlorobenzyl ether, which is believed to contribute to its biological properties. The presence of electron-withdrawing groups like chlorine may enhance its reactivity and interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

2. Tyrosinase Inhibition

Tyrosinase is an enzyme critical for melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that analogs of this compound can inhibit mushroom tyrosinase effectively. For example, one study reported that certain analogs demonstrated IC50 values significantly lower than that of kojic acid, a standard tyrosinase inhibitor .

CompoundIC50 (µM)Comparison to Kojic Acid
2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehydeTBDTBD
Kojic Acid24.09Reference
Analog 31.1222-fold stronger

3. Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines have shown that while some derivatives exhibit potent tyrosinase inhibition, they may also present cytotoxic effects at higher concentrations. For instance, one analog was found to be cytotoxic at concentrations as low as 2.5 µM .

The mechanisms by which 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with key enzymes involved in metabolic pathways, potentially modulating their activity through competitive inhibition or allosteric modulation.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Antioxidant Properties : A study demonstrated that compounds with similar structures displayed significant radical scavenging activity and could protect against oxidative damage in cellular models.
  • Tyrosinase Inhibition Study : In a comparative analysis of various benzaldehyde derivatives, it was found that modifications at specific positions could enhance inhibitory activity against tyrosinase.

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